3'-Adenylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester
Description
The compound 3'-Adenylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester (CAS RN: 80817-34-1) is a protected deoxyadenosine derivative used in oligonucleotide synthesis. Its molecular formula is C₄₇H₄₂ClN₆O₉P, with a molecular weight of 901.310 g/mol . Key structural features include:
- N-Benzoyl protection on the adenine base to prevent unwanted side reactions.
- 5'-O-[bis(4-methoxyphenyl)phenylmethyl] (DMT) group for temporary hydroxyl protection.
- 3'-O-phosphorylated ester with a 2-chlorophenyl and 2-cyanoethyl group, enabling controlled coupling in solid-phase DNA synthesis.
This compound is critical for automated DNA synthesis due to its stability under acidic conditions (DMT removal) and susceptibility to basic hydrolysis (cyanoethyl group removal).
Properties
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H42ClN6O9P/c1-57-36-22-18-34(19-23-36)47(33-14-7-4-8-15-33,35-20-24-37(58-2)25-21-35)59-29-41-40(63-64(56,60-27-11-26-49)62-39-17-10-9-16-38(39)48)28-42(61-41)54-31-52-43-44(50-30-51-45(43)54)53-46(55)32-12-5-3-6-13-32/h3-10,12-25,30-31,40-42H,11,27-29H2,1-2H3,(H,50,51,53,55)/t40-,41+,42+,64?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFYTVWLHYZHGQ-WISCXJJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCCC#N)OC8=CC=CC=C8Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCCC#N)OC8=CC=CC=C8Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H42ClN6O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107798 | |
| Record name | 3′-Adenylic acid, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 2-chlorophenyl 2-cyanoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80817-34-1 | |
| Record name | 3′-Adenylic acid, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 2-chlorophenyl 2-cyanoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80817-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Adenylic acid, N-benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080817341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3′-Adenylic acid, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 2-chlorophenyl 2-cyanoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Adenylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on available literature.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₁₀H₁₂N₂O₃S
- SMILES Notation : C1CC2=C(C=CC(=C2)S(=O)(=O)N)NC(=O)C1
- InChIKey : PHTUQQIOXGXIQN-UHFFFAOYSA-N
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives. For instance, a derivative exhibited significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction |
| HeLa | 12.8 | Cell cycle arrest |
| A549 | 10.5 | Inhibition of proliferation |
Antioxidant Activity
The compound has demonstrated antioxidant properties through various assays such as DPPH and FRAP. The antioxidant activity is attributed to the presence of specific functional groups that can scavenge free radicals.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.6 |
| FRAP | 30.2 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies. The inhibition of COX enzymes has been particularly noted.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 70% |
| IL-6 | 65% |
| IL-1β | 60% |
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of the compound. These derivatives were tested for their biological activities, revealing that modifications in the sulfonamide group significantly affected their potency against cancer cell lines.
Study Findings
- Synthesis : Various derivatives were synthesized through a multi-step reaction involving sulfonyl chloride.
- Biological Testing : Each derivative was tested for anticancer activity against MCF-7 and HeLa cell lines.
- Results : Modifications that enhanced lipophilicity improved bioavailability and potency.
Comparison with Similar Compounds
N-Benzoyl-5'-O-DMT-2'-deoxyadenosine 3'-Benzoate (CAS RN: 78272-53-4)
- Molecular Formula: Similar backbone but lacks the phosphorylated ester; instead, it has a mono(2-chlorophenyl) ester .
- Key Differences: Absence of the 2-cyanoethyl group reduces steric hindrance but limits compatibility with standard phosphoramidite chemistry.
- Applications : Primarily used in solution-phase synthesis, where stepwise coupling is less automated .
3'-Cytidylic Acid Analog (CAS RN: 80817-35-2)
- Molecular Formula : C₄₆H₄₂ClN₄O₁₀P (MW: 877.27 g/mol ) .
- Key Differences: Cytosine base instead of adenine, altering hydrogen-bonding properties. Identical protecting groups (DMT, benzoyl, 2-cyanoethyl ester), making it structurally analogous but functionally distinct in base-pairing applications.
- Applications : Used in synthesizing cytosine-rich oligonucleotides, with similar stability and coupling efficiency .
Phosphoramidite with Dimethoxytrityl and Diisopropylamino Groups (CAS RN: 140712-82-9)
- Molecular Formula : C₄₇H₅₂N₇O₈P (MW: 873.93 g/mol ) .
- Key Differences: Diisopropylamino-phosphinyl group replaces the 2-chlorophenyl ester, enhancing solubility in acetonitrile. Retains the DMT and benzoyl protections but uses a dimethoxytrityl variant for 5'-OH protection.
- Applications : Preferred in high-throughput synthesis due to faster coupling kinetics .
Comparative Analysis Table
Research Findings and Performance Metrics
Stability and Deprotection Efficiency
- The 2-cyanoethyl group in the target compound enables rapid β-elimination under basic conditions (e.g., ammonia treatment), achieving >95% deprotection efficiency .
- DMT removal with 3% dichloroacetic acid in dichloromethane shows near-quantitative efficiency (99%) compared to analogs with bulkier trityl groups (e.g., 90% for dimethoxytrityl variants) .
Purity and Purification Challenges
- HPLC analysis reveals the target compound has ≥98% purity after synthesis, while cytidylic acid analogs often require additional purification steps due to minor byproducts (<96% purity) .
- The 2-chlorophenyl group reduces phosphotriester formation during storage, enhancing shelf-life stability compared to 4-chlorophenyl derivatives .
Preparation Methods
N-Benzoylation of Adenine
The exocyclic amine of adenine is protected via benzoylation to prevent alkylation or acylation at this site. In a typical procedure:
- Adenosine is dissolved in anhydrous pyridine under argon.
- Benzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- The reaction is quenched with ice-water, and the product (N-benzoyladenosine ) is extracted with dichloromethane and purified via silica gel chromatography (yield: 85–90%).
This step is critical for ensuring regioselectivity in subsequent reactions.
5'-O-Tritylation with DMT Groups
The 5'-hydroxyl is protected using bis(4-methoxyphenyl)phenylmethyl chloride (DMT-Cl):
- N-Benzoyladenosine is dissolved in pyridine with 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- DMT-Cl (1.5 equiv) is added, and the mixture is stirred at 25°C for 6 hours.
- The reaction is monitored by TLC (eluent: 5% methanol in chloroform), and the product (N-benzoyl-5'-O-DMT-adenosine ) is isolated by precipitation in hexane (yield: 78–82%).
The DMT group provides steric hindrance, enabling selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane).
2'-Deoxygenation Methods
Radical-Based Deoxygenation
The 2'-hydroxyl is removed via a radical-mediated process:
- N-Benzoyl-5'-O-DMT-adenosine is treated with 1,1'-thiocarbonyldiimidazole (TCDI) in DMF to form the 2'-O-thiocarbonyl intermediate.
- The intermediate is heated with AIBN and tributyltin hydride in toluene at 80°C, generating a radical that abstracts the 2'-hydrogen, yielding the 2'-deoxy derivative.
- Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) affords N-benzoyl-5'-O-DMT-2'-deoxyadenosine (yield: 65–70%).
Alternative methods using Barton-McCombie conditions (e.g., Barton base and carbon tetrachloride) have been reported but show lower yields (~55%).
Phosphorylation and Esterification at the 3'-Position
3'-Phosphorylation via Acyl Chloride Activation
The 3'-hydroxyl is phosphorylated using 2-chlorophenyl dichlorophosphate:
- N-benzoyl-5'-O-DMT-2'-deoxyadenosine is dissolved in anhydrous THF under argon.
- 2-Chlorophenyl dichlorophosphate (1.3 equiv) is added dropwise at −20°C, followed by N-methylimidazole (2.0 equiv) as a catalyst.
- After 2 hours, the mixture is quenched with saturated sodium bicarbonate, and the 3'-phosphorodichloridate intermediate is extracted into ethyl acetate.
2-Cyanoethyl Ester Formation
The phosphorylated intermediate is esterified with 2-cyanoethanol:
- The 3'-phosphorodichloridate is reacted with 2-cyanoethanol (3.0 equiv) in dichloromethane.
- Triethylamine (4.0 equiv) is added to scavenge HCl, and the reaction is stirred for 4 hours at 25°C.
- The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3) to yield 3'-adenylic acid, N-benzoyl-5'-O-DMT-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester (overall yield: 58–62%).
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (Phenomenex Luna C18, 4.6 × 250 mm, 5 µm) with UV detection at 260 nm confirms ≥98% purity using a gradient of 20–80% acetonitrile in 0.1 M TEAA buffer.
Q & A
Q. What are the standard synthetic routes for preparing this modified nucleotide, and what key reagents are involved?
The compound is synthesized via phosphoramidite chemistry, commonly used in oligonucleotide synthesis. Key steps include:
- Protection of the 5'-hydroxyl with a bis(4-methoxyphenyl)phenylmethyl (DMT-trityl) group to prevent undesired side reactions .
- Benzoylation of the exocyclic amine (adenine) to enhance stability during coupling .
- Activation of the 3'-hydroxyl using 2-cyanoethyl and 2-chlorophenyl ester groups to facilitate phosphoramidite coupling . Reagents like triethylamine (for pH control), dichloromethane (solvent), and diisopropylammonium tetrazolide (activator) are critical for bond formation .
Q. How do protecting groups (e.g., DMT-trityl, benzoyl) influence the stability and reactivity of this compound?
- The DMT-trityl group at the 5'-position prevents oxidation and sterically hinders premature reactions during oligonucleotide chain elongation .
- N-Benzoyl protection on adenine reduces nucleobase aggregation and improves solubility in organic solvents .
- The 2-cyanoethyl ester at the 3'-position is acid-labile, enabling selective deprotection during solid-phase synthesis .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- Reverse-phase HPLC with UV detection (260 nm) to assess purity and identify truncation products .
- Mass spectrometry (ESI-TOF) for exact mass verification (e.g., calculated vs. observed m/z) .
- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm regioselective protection and esterification .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during phosphoramidite coupling?
- Design of Experiments (DoE) principles (e.g., factorial designs) can systematically evaluate variables like temperature (20–40°C), coupling time (30–300 sec), and activator concentration .
- Quantum chemical calculations (e.g., density functional theory) predict transition states and identify steric/electronic barriers, guiding solvent selection (e.g., anhydrous acetonitrile vs. dichloromethane) .
- Real-time in situ monitoring via FT-IR or Raman spectroscopy detects intermediate species and optimizes reaction quenching .
Q. How do contradictory data on coupling efficiency arise, and how can they be resolved?
Discrepancies in coupling yields (e.g., 70% vs. 90%) often stem from:
- Moisture contamination , which hydrolyzes the phosphoramidite group. Use Karl Fischer titration to verify solvent dryness .
- Batch-to-batch variability in reagent purity. Implement QC protocols (e.g., NMR purity >98%) for critical reagents like diisopropylammonium tetrazolide .
- Steric hindrance from the DMT-trityl group. Compare coupling efficiencies with smaller protecting groups (e.g., acetyl) to isolate steric effects .
Q. What computational tools are effective for predicting degradation pathways of this compound under storage conditions?
- Molecular dynamics simulations model hydrolysis kinetics of the 2-cyanoethyl ester under varying pH (4–8) and temperature (4–25°C) .
- Machine learning algorithms (e.g., random forest regression) trained on stability data predict degradation hotspots (e.g., ester cleavage vs. DMT loss) .
- High-throughput stability assays using LC-MS/MS validate computational predictions and identify degradants .
Q. How can regioselective deprotection be achieved in complex oligonucleotide sequences containing this modified nucleotide?
- Orthogonal protection strategies : Use photolabile groups (e.g., nitroveratryl) for the 5'-DMT-trityl, enabling UV-triggered deprotection without affecting the 2-cyanoethyl ester .
- pH-selective cleavage : Optimize buffer systems (e.g., 0.1 M acetic acid vs. 80% aqueous pyridine) to selectively remove the benzoyl group while retaining the ester .
- Enzymatic methods : Phosphodiesterase variants can hydrolyze specific phosphoramidite linkages without damaging the nucleobase .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing synthetic yield variability?
- ANOVA identifies significant factors (e.g., coupling time, temperature) affecting yield .
- Multivariate regression models correlate reagent purity (e.g., triethylamine water content) with batch success rates .
- Control charts (e.g., Shewhart charts) monitor process stability over multiple synthesis cycles .
Q. How can researchers validate the biological activity of oligonucleotides incorporating this modified nucleotide?
- In vitro assays : Measure binding affinity (e.g., SPR or ITC) to target RNA/DNA sequences .
- Cellular uptake studies : Use fluorescently labeled analogs and flow cytometry to quantify intracellular delivery efficiency .
- RNase H activation assays : Confirm that modifications do not disrupt enzymatic cleavage of target RNA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
